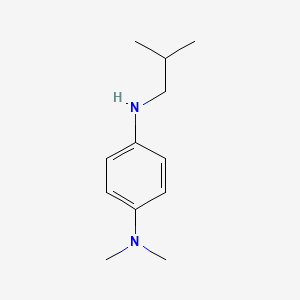
1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione is an organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their aromatic properties and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between furan-2-carbaldehyde and thiophene-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically requires refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds within the furan and thiophene rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, varying temperatures depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Hydrogenated derivatives with saturated rings.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic rings allow it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Furan-2-yl)-2-(thiophen-2-yl)ethane-1,2-dione: Similar structure but with a shorter carbon chain.
1-(Furan-2-yl)-3-(pyridin-2-yl)propane-1,3-dione: Contains a pyridine ring instead of a thiophene ring.
1-(Thiophen-2-yl)-3-(pyridin-2-yl)propane-1,3-dione: Contains both thiophene and pyridine rings.
Uniqueness: 1-(Furan-2-yl)-3-(thiophen-2-yl)propane-1,3-dione is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual aromatic system can influence the compound’s reactivity and interactions, making it a versatile molecule for various applications.
Propriétés
Formule moléculaire |
C11H8O3S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
1-(furan-2-yl)-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C11H8O3S/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 |
Clé InChI |
AUIPQBDMCXMCDU-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)CC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)





![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)






